REACTION_CXSMILES
|
O.O.O.[C:4]([O-:11])(=[O:10])[CH2:5][CH2:6][C:7]([O-:9])=[O:8].[Ca+2:12].[OH-].[Ca+2].[OH-]>>[OH2:8].[C:4]([O-:11])(=[O:10])[CH2:5][CH2:6][C:7]([O-:9])=[O:8].[Ca+2:12] |f:0.1.2.3.4,5.6.7,8.9.10|
|
Name
|
calcium succinate trihydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.C(CCC(=O)[O-])(=O)[O-].[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O.C(CCC(=O)[O-])(=O)[O-].[Ca+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |